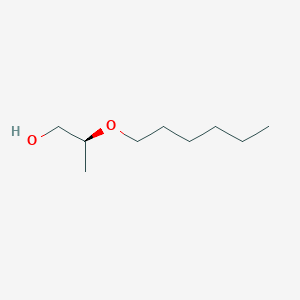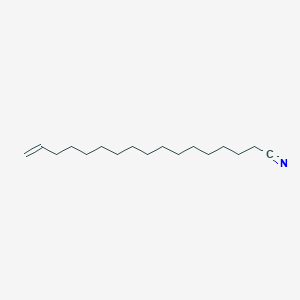
Fluorotris(2,4,6-trimethylphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorotris(2,4,6-trimethylphenyl)stannane: is an organotin compound with the molecular formula C27H33F3Sn . It is characterized by the presence of a tin (Sn) atom bonded to three 2,4,6-trimethylphenyl groups and one fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluorotris(2,4,6-trimethylphenyl)stannane can be synthesized through several methods. One common approach involves the reaction of tris(2,4,6-trimethylphenyl)stannane with a fluorinating agent such as fluorine gas or hydrogen fluoride under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process must be carefully controlled to ensure the safety of the operators and the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Fluorotris(2,4,6-trimethylphenyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The tin center can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state compounds.
Coupling Reactions: It can participate in coupling reactions such as the , where it acts as a reagent to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents like or .
Oxidation Reactions: Oxidizing agents such as or .
Reduction Reactions: Reducing agents like or .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield chlorotris(2,4,6-trimethylphenyl)stannane or bromotris(2,4,6-trimethylphenyl)stannane .
Applications De Recherche Scientifique
Fluorotris(2,4,6-trimethylphenyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form carbon-carbon bonds.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which fluorotris(2,4,6-trimethylphenyl)stannane exerts its effects involves the interaction of the tin center with other molecules. The tin atom can form bonds with various ligands, facilitating reactions such as coupling or substitution. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
- Phenyltrimethylstannane
- Tributylphenylstannane
- Trimethylphenyltin
Comparison: Fluorotris(2,4,6-trimethylphenyl)stannane is unique due to the presence of the fluorine atom, which imparts different reactivity and properties compared to its analogs. For example, the fluorine atom can influence the compound’s stability, reactivity, and interactions with other molecules, making it distinct from other organotin compounds.
Propriétés
Numéro CAS |
127412-97-9 |
|---|---|
Formule moléculaire |
C27H33FSn |
Poids moléculaire |
495.3 g/mol |
Nom IUPAC |
fluoro-tris(2,4,6-trimethylphenyl)stannane |
InChI |
InChI=1S/3C9H11.FH.Sn/c3*1-7-4-8(2)6-9(3)5-7;;/h3*4-5H,1-3H3;1H;/q;;;;+1/p-1 |
Clé InChI |
IBNRUPRVMBUTAR-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C(=C1)C)[Sn](C2=C(C=C(C=C2C)C)C)(C3=C(C=C(C=C3C)C)C)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane](/img/structure/B14295230.png)
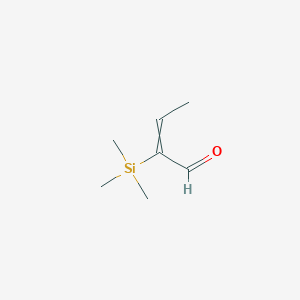
![N-[3-(4-Chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14295235.png)
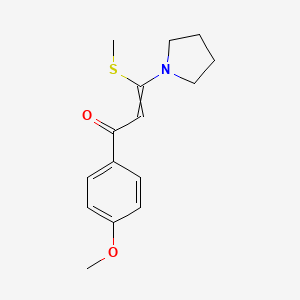
![N~1~,N~3~-Bis(2-aminoethyl)-2-[(4-aminophenyl)methyl]propanediamide](/img/structure/B14295242.png)
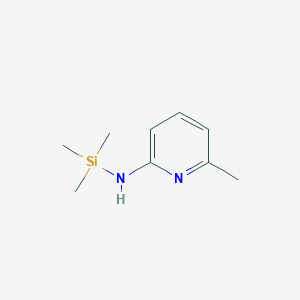
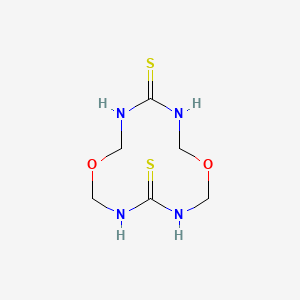
![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)

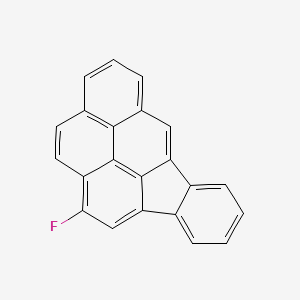

![Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate](/img/structure/B14295291.png)
